Cas no 2306277-97-2 (3-oxospiro[3.3]heptane-1-carboxylic acid)
3-oxospiro[3.3]heptane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Spiro[3.3]heptane-1-carboxylic acid, 3-oxo-
- 3-oxospiro[3.3]heptane-1-carboxylic acid
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- Inchi: 1S/C8H10O3/c9-6-4-5(7(10)11)8(6)2-1-3-8/h5H,1-4H2,(H,10,11)
- InChI Key: DIFLAHNBLJMAFQ-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)C2(CCC2)C(=O)C1
3-oxospiro[3.3]heptane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100493-100MG |
3-oxospiro[3.3]heptane-1-carboxylic acid |
2306277-97-2 | 95% | 100MG |
¥ 1,603.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100493-250MG |
3-oxospiro[3.3]heptane-1-carboxylic acid |
2306277-97-2 | 95% | 250MG |
¥ 2,560.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100493-500MG |
3-oxospiro[3.3]heptane-1-carboxylic acid |
2306277-97-2 | 95% | 500MG |
¥ 4,270.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100493-1G |
3-oxospiro[3.3]heptane-1-carboxylic acid |
2306277-97-2 | 95% | 1g |
¥ 6,402.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100493-5G |
3-oxospiro[3.3]heptane-1-carboxylic acid |
2306277-97-2 | 95% | 5g |
¥ 19,206.00 | 2023-04-04 | |
| Enamine | EN300-6745282-0.05g |
3-oxospiro[3.3]heptane-1-carboxylic acid |
2306277-97-2 | 95.0% | 0.05g |
$262.0 | 2025-03-13 | |
| Enamine | EN300-6745282-0.1g |
3-oxospiro[3.3]heptane-1-carboxylic acid |
2306277-97-2 | 95.0% | 0.1g |
$392.0 | 2025-03-13 | |
| Enamine | EN300-6745282-0.25g |
3-oxospiro[3.3]heptane-1-carboxylic acid |
2306277-97-2 | 95.0% | 0.25g |
$559.0 | 2025-03-13 | |
| Enamine | EN300-6745282-0.5g |
3-oxospiro[3.3]heptane-1-carboxylic acid |
2306277-97-2 | 95.0% | 0.5g |
$879.0 | 2025-03-13 | |
| Enamine | EN300-6745282-1.0g |
3-oxospiro[3.3]heptane-1-carboxylic acid |
2306277-97-2 | 95.0% | 1.0g |
$1129.0 | 2025-03-13 |
3-oxospiro[3.3]heptane-1-carboxylic acid Suppliers
3-oxospiro[3.3]heptane-1-carboxylic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-oxospiro[3.3]heptane-1-carboxylic acid
Exploring the Unique Properties and Applications of 3-oxospiro[3.3]heptane-1-carboxylic acid (CAS No. 2306277-97-2)
The chemical compound 3-oxospiro[3.3]heptane-1-carboxylic acid (CAS No. 2306277-97-2) has garnered significant attention in recent years due to its unique structural features and potential applications in various industries. This bicyclic molecule, characterized by its spirocyclic framework and carboxylic acid functionality, presents intriguing possibilities for researchers and manufacturers alike. With the growing interest in specialty chemicals and pharmaceutical intermediates, understanding this compound's properties and uses has become increasingly important.
From a structural perspective, 3-oxospiro[3.3]heptane-1-carboxylic acid features a distinctive spiro center that connects two three-membered rings, creating a rigid molecular architecture. This configuration imparts unique electronic and steric properties that make the compound particularly interesting for drug discovery applications. The presence of both a ketone group and carboxylic acid moiety in the same molecule provides multiple handles for chemical modification, enabling the creation of diverse derivatives with tailored properties.
The synthesis of 3-oxospiro[3.3]heptane-1-carboxylic acid typically involves sophisticated organic chemistry techniques, reflecting the compound's complex structure. Modern synthetic methodologies often employ catalyzed cyclization reactions or ring-closing strategies to construct the challenging spirocyclic core. Recent advancements in flow chemistry and continuous processing have opened new possibilities for the efficient production of this and similar specialty building blocks, addressing the growing demand from the pharmaceutical and materials science sectors.
In pharmaceutical research, 3-oxospiro[3.3]heptane-1-carboxylic acid has shown promise as a versatile scaffold for drug development. The compound's rigid structure can help reduce conformational flexibility in potential drug candidates, potentially improving target selectivity and metabolic stability. Researchers are particularly interested in exploring its use as a bioisostere for more conventional ring systems, offering new avenues for optimizing drug properties while maintaining or enhancing biological activity.
The materials science field has also taken notice of 3-oxospiro[3.3]heptane-1-carboxylic acid and its derivatives. The compound's unique geometry and functional groups make it an attractive candidate for developing advanced polymers with tailored properties. Potential applications include high-performance coatings, specialty adhesives, and engineered materials where specific mechanical or thermal characteristics are required. The growing emphasis on sustainable chemistry has further increased interest in such structurally innovative building blocks that may enable more efficient material designs.
From a commercial perspective, the market for 3-oxospiro[3.3]heptane-1-carboxylic acid reflects broader trends in the fine chemicals sector. As pharmaceutical companies increasingly seek novel molecular scaffolds for drug discovery programs, demand for specialized intermediates like this compound continues to grow. Suppliers are responding by developing more efficient synthesis routes and scaling up production capabilities, while maintaining strict quality control standards to meet the exacting requirements of end-users.
Recent scientific literature highlights several innovative applications of 3-oxospiro[3.3]heptane-1-carboxylic acid derivatives. In medicinal chemistry, researchers have successfully incorporated the scaffold into compounds targeting various biological pathways, demonstrating its versatility. The compound's potential in asymmetric synthesis has also been explored, with several studies reporting its use in constructing complex molecules with high stereocontrol. These developments align with current industry priorities around molecular diversity and synthetic efficiency.
Quality considerations for 3-oxospiro[3.3]heptane-1-carboxylic acid typically focus on parameters such as chemical purity, stereochemical integrity, and residual solvent content. Advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize the compound and ensure it meets the specifications required for various applications. The development of robust analytical methods has been crucial for supporting the compound's use in sensitive applications like pharmaceutical development.
Looking to the future, 3-oxospiro[3.3]heptane-1-carboxylic acid is well-positioned to play an important role in several emerging areas of chemical research. The compound's unique properties make it particularly relevant to current trends in fragment-based drug discovery and molecular modeling. Additionally, its potential applications in green chemistry initiatives and biocatalysis projects align with the chemical industry's growing emphasis on sustainability and environmentally friendly processes.
For researchers and manufacturers working with 3-oxospiro[3.3]heptane-1-carboxylic acid, understanding proper handling procedures and storage conditions is essential to maintain the compound's stability and performance characteristics. While not classified as hazardous under standard regulations, appropriate laboratory practices should always be followed when working with any chemical substance. The development of comprehensive technical documentation and safety data continues to support the safe and effective use of this interesting compound across various applications.
The scientific community continues to explore new synthetic routes and applications for 3-oxospiro[3.3]heptane-1-carboxylic acid, with recent publications highlighting innovative approaches to its modification and utilization. As research progresses, we can expect to see expanded use of this compound in both established and emerging fields, potentially including bioconjugation chemistry, materials science, and chemical biology. The compound's unique structural features ensure it will remain an important tool for chemists seeking to push the boundaries of molecular design and functionality.
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